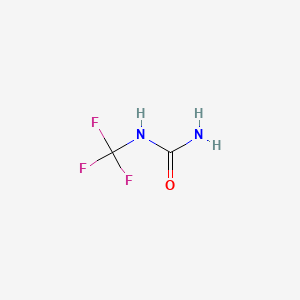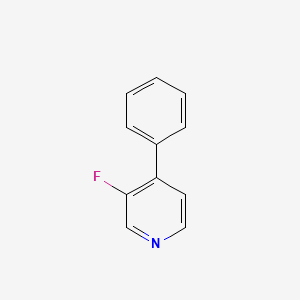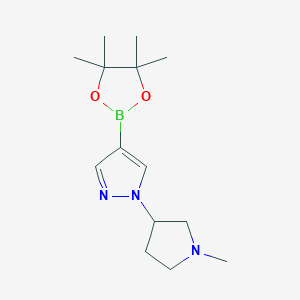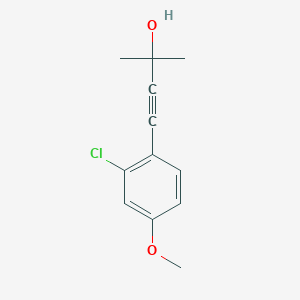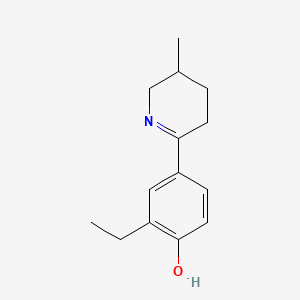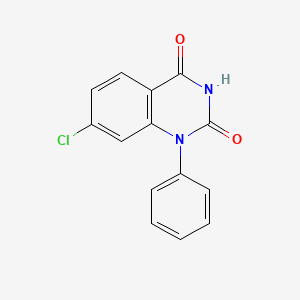
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom and a phenyl group in the structure of this compound may influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with a chloro-substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions may include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazolines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the chlorine atom and phenyl group may enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
4-Chloroquinazoline: A similar compound with a chlorine atom at a different position.
1-Phenylquinazoline: A compound with a phenyl group but without the chlorine atom.
Uniqueness
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione is unique due to the specific positioning of the chlorine atom and the phenyl group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
属性
分子式 |
C14H9ClN2O2 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC 名称 |
7-chloro-1-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-7-11-12(8-9)17(14(19)16-13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,18,19) |
InChI 键 |
FLWRXHDYPKHEBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


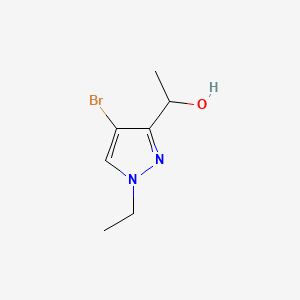
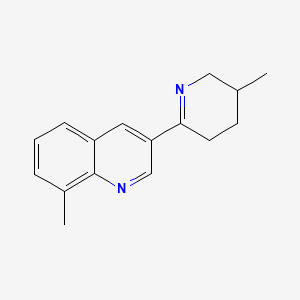
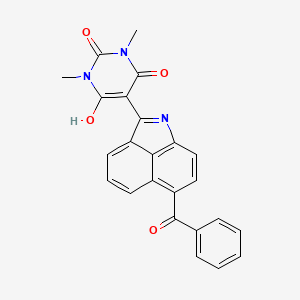



![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
